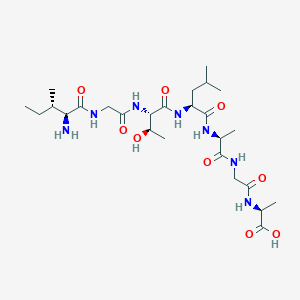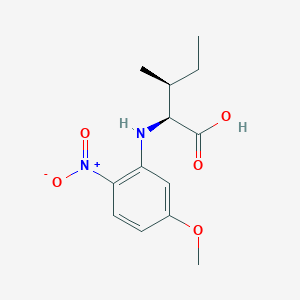
3-Acetyl-2-amino-6-chloropyridin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Acetyl-2-amino-6-chloropyridin-4(1H)-one is a heterocyclic compound that contains a pyridine ring substituted with acetyl, amino, and chloro groups. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetyl-2-amino-6-chloropyridin-4(1H)-one typically involves multi-step reactions starting from pyridine derivatives. Common synthetic routes may include:
Nitration and Reduction: Nitration of a pyridine derivative followed by reduction to introduce the amino group.
Acetylation: Introduction of the acetyl group using acetyl chloride or acetic anhydride under acidic or basic conditions.
Chlorination: Introduction of the chloro group using reagents like thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and catalytic processes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The amino group can be oxidized to a nitro group using oxidizing agents like potassium permanganate.
Reduction: The nitro group can be reduced back to an amino group using reducing agents like hydrogen gas over a palladium catalyst.
Substitution: The chloro group can undergo nucleophilic substitution reactions with various nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Hydrogen gas, sodium borohydride.
Nucleophiles: Amines, thiols, alcohols.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
3-Acetyl-2-amino-6-chloropyridin-4(1H)-one may have applications in various fields:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use as a probe in biochemical assays.
Medicine: Investigation of its potential as a pharmaceutical agent.
Industry: Use in the synthesis of agrochemicals or dyes.
Mechanism of Action
The mechanism of action of 3-Acetyl-2-amino-6-chloropyridin-4(1H)-one would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
2-Amino-3-acetylpyridine: Lacks the chloro group.
6-Chloro-2-aminopyridine: Lacks the acetyl group.
3-Acetyl-4-chloropyridine: Lacks the amino group.
Uniqueness
3-Acetyl-2-amino-6-chloropyridin-4(1H)-one is unique due to the presence of all three functional groups (acetyl, amino, and chloro) on the pyridine ring, which may confer distinct chemical and biological properties.
Properties
CAS No. |
651054-79-4 |
|---|---|
Molecular Formula |
C7H7ClN2O2 |
Molecular Weight |
186.59 g/mol |
IUPAC Name |
3-acetyl-2-amino-6-chloro-1H-pyridin-4-one |
InChI |
InChI=1S/C7H7ClN2O2/c1-3(11)6-4(12)2-5(8)10-7(6)9/h2H,1H3,(H3,9,10,12) |
InChI Key |
CSMJIWJLJGVCEI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(NC(=CC1=O)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(1E)-3-Benzyl-3-methyltriaz-1-en-1-yl]-5-chloro-N-propylbenzamide](/img/structure/B12589370.png)

![Morpholine, 4-[5-[(2,6-dichlorophenyl)methoxy]-2-pyridinyl]-](/img/structure/B12589382.png)
![2-[(8-Methyl-7,8,9,10-tetrahydro-6-phenanthridinyl)sulfanyl]acetamide](/img/structure/B12589390.png)

![4-[(6-Chloro-3-pyridinyl)amino]benzoic acid ethyl ester](/img/structure/B12589409.png)


![Methyl 3-[(4,5-dimethyl[1,1'-biphenyl]-2-yl)sulfanyl]benzoate](/img/structure/B12589426.png)
![Benzamide, N-hydroxy-4-[4-(phenylmethyl)-1-piperazinyl]-](/img/structure/B12589433.png)

![Acetamide,2-(2-benzoxazolylthio)-N-[2-(cyclohexylamino)-2-oxoethyl]-N-[(4-methylphenyl)methyl]-](/img/structure/B12589448.png)


